1h-Imidazo[1,5-b]indazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
371978-45-9 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1H-imidazo[1,5-b]indazole |
InChI |
InChI=1S/C9H7N3/c1-2-4-8-7(3-1)9-5-10-6-12(9)11-8/h1-4,6H,5H2 |
InChI Key |
APTYVALQTTVYLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C=CC=CC3=NN2C=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Imidazo 1,5 B Indazole and Its Derivatives
Functionalization Strategies for the 1H-Imidazo[1,5-b]indazole Core
Substitution and Derivatization Reactions
A comprehensive review of available scientific literature reveals a notable scarcity of documented research specifically detailing the substitution and derivatization reactions of the this compound scaffold. Chemical databases and research articles extensively cover the functionalization of related isomeric systems, such as imidazo[1,2-b]indazole, imidazo[1,2-b]pyrazole, and the parent 1H-indazole ring, but provide no specific examples for the this compound core.
For instance, the reactivity of the parent 1H-indazole nucleus is well-established, with numerous examples of electrophilic substitution, N-alkylation, and palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netthieme-connect.debohrium.comacs.orgamazonaws.com Similarly, the functionalization of the related 1H-imidazo[1,2-b]pyrazole system has been explored through methods like Br/Mg-exchange and directed metallation. researchgate.netrsc.org
Furthermore, studies on imidazo[1,2-b]pyridazine (B131497) derivatives describe nucleophilic aromatic substitution (SNAr) and Suzuki cross-coupling reactions to introduce various substituents. nih.gov A noteworthy rearrangement reaction has been reported to yield 2,3-dihydro-1H-imidazo[1,2-b]indazoles , an isomeric system, highlighting that this class of heterocycles was, until recently, largely unexplored. thieme-connect.deacs.orgnih.gov
However, these synthetic methodologies apply to related but structurally distinct heterocyclic systems. The specific electronic and steric properties of the this compound ring system would dictate its unique reactivity towards substitution and derivatization, which does not appear to be characterized in the reviewed literature. Consequently, no specific data on reagents, reaction conditions, or yields for the derivatization of this compound can be provided. Further research is required to elucidate the chemical reactivity and potential for functionalization of this particular scaffold.
Preclinical Pharmacological Investigation of 1h Imidazo 1,5 B Indazole Derivatives
Exploration of Diverse Biological Activities
Anti-tumor Potency and Modulating Effects
Derivatives of the 1H-imidazo[1,5-b]indazole class have demonstrated notable anti-tumor properties across a range of cancer cell lines. For instance, imidazoacridinone derivatives, which incorporate a related fused heterocyclic system, have shown potent inhibition of tumor cell growth in vitro, with IC50 values ranging from 10 nM to 2 µM in human colon cancer cell lines. nih.gov One such derivative, C1311, exhibited significant tumor growth delay in mouse models of colon adenocarcinoma. nih.gov The anti-tumor effects of these compounds are often linked to their ability to intercalate with DNA and inhibit essential cellular processes. nih.gov
Furthermore, certain 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including those of the lung (A549), prostate (PC-3), and liver (HepG-2). mdpi.comnih.gov Some of these compounds displayed significant inhibitory effects. mdpi.comnih.gov For example, compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and exhibited good selectivity for normal cells. nih.gov Another derivative, 2f , demonstrated potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM. nih.gov In vivo studies with 2f in a breast cancer tumor model showed it could suppress tumor growth. nih.gov The anti-tumor activity of these derivatives is often associated with the induction of apoptosis, modulation of the cell cycle, and inhibition of cell migration and invasion. nih.govnih.gov
The modulating effects of these compounds extend to their interaction with key signaling pathways. For example, compound 6o is suggested to affect apoptosis and the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov Similarly, compound 2f was found to upregulate cleaved caspase-3 and Bax, downregulate Bcl-2, decrease mitochondrial membrane potential, and increase reactive oxygen species (ROS) levels in breast cancer cells. nih.gov
Table 1: Anti-tumor Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Key Findings |
|---|---|---|---|
| C1311 | Human colon cancer | 10 nM - 2 µM | Significant in vivo tumor growth delay. nih.gov |
| 6o | K562 (chronic myeloid leukemia) | 5.15 | Good selectivity for normal cells; induces apoptosis. nih.gov |
| 2f | 4T1 (breast cancer) | 0.23 - 1.15 | Suppresses tumor growth in vivo; induces apoptosis. nih.gov |
| 5k | Hep-G2 (hepatoma) | 3.32 | Showed high toxicity to normal cells. mdpi.com |
Enzyme Inhibition Profiling (e.g., Kinases, PDE10A)
A significant area of investigation for this compound derivatives is their ability to inhibit various enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. google.comresearchgate.net
These derivatives have been identified as potent inhibitors of several kinases, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and FMS-like tyrosine kinase 3 (FLT3). mdpi.comnih.govacs.orgtandfonline.comtandfonline.comrsc.org For example, a series of 1H-indazol-3-amine derivatives were designed as FGFR1 inhibitors, with compound 7r emerging as a highly potent inhibitor with an enzymatic IC50 of 2.9 nM and a cellular IC50 of 40.5 nM. rsc.org Another study identified compound 105 as a potent pan-FGFR inhibitor with IC50 values of 0.9, 2.0, 2.0, and 6.1 nM for FGFR1-4, respectively. mdpi.com
In the context of FLT3, which is a therapeutic target for acute myeloid leukemia (AML), 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have been developed. nih.govtandfonline.comtandfonline.com Compound 8r demonstrated strong inhibitory activity against both wild-type FLT3 and its mutants, with an IC50 of 41.6 nM against FLT3. nih.govtandfonline.com
Furthermore, derivatives based on the imidazo[1,2-b]pyridazine (B131497) scaffold, which can incorporate an indazole moiety, have shown potent inhibition of Haspin kinase. nih.govnih.govresearchgate.net For instance, CHR-6494, which contains a 1H-indazol-5-yl group, is a known Haspin inhibitor. nih.gov Optimization of this scaffold has led to compounds with IC50 values in the nanomolar range. nih.govresearchgate.net
Other kinases targeted by 1H-indazole derivatives include Glycogen Synthase Kinase-3β (GSK-3β), Apoptosis signal-regulating kinase 1 (ASK1), and members of the Src family. google.comnih.govnih.govsemanticscholar.orgresearchgate.net
While the primary focus has been on kinase inhibition, the broader enzyme inhibition profile of this chemical class is an area of ongoing research.
Receptor Modulation Studies (e.g., Adenosine (B11128) Receptors, Muscarinic Acetylcholine (B1216132) Receptors)
Beyond enzyme inhibition, certain derivatives of the broader imidazo-heterocycle family have been investigated for their ability to modulate cell surface receptors, such as adenosine receptors. Specifically, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been synthesized and identified as allosteric modulators of the human A3 adenosine receptor (A3AR). nih.gov These compounds can act as allosteric enhancers, potentiating the effect of A3AR agonists. nih.govgoogle.com This modulation is achieved by increasing the maximum efficacy of the agonist and decreasing its dissociation rate from the receptor. nih.gov
For example, compound 43 (LUF6000) was found to enhance the efficacy of an A3AR agonist by 45% in a functional assay. nih.gov This allosteric modulation presents a distinct mechanism of action compared to direct receptor agonism or antagonism and highlights the versatility of the imidazo-heterocyclic scaffold. While these studies focus on the imidazo[4,5-c]quinoline core, they provide a basis for exploring similar activities in the this compound series.
Information regarding the modulation of muscarinic acetylcholine receptors by this compound derivatives is not prominently featured in the reviewed literature.
Other Preclinical Biological Evaluations
In addition to their anti-tumor and enzyme-modulating activities, preclinical evaluations of this compound derivatives have explored other biological effects. Some derivatives have been investigated for their potential in treating inflammatory diseases due to their ability to inhibit kinases like ASK1, which is involved in stress and inflammatory signaling pathways. nih.govresearchgate.net
Furthermore, the anti-proliferative effects of these compounds are not limited to cancer cells. For instance, one 1H-indazole-3-amine derivative demonstrated inhibition of the viability of human umbilical vein endothelial cells, suggesting potential anti-angiogenic properties. mdpi.com
The broad spectrum of biological activities exhibited by this class of compounds underscores their potential for development into therapeutic agents for a variety of diseases beyond cancer.
Target Identification and Validation Approaches
The identification and validation of molecular targets are crucial steps in the preclinical development of this compound derivatives. A significant focus of this research has been on their interaction with various protein kinases.
Kinase Inhibition Mechanisms (e.g., FGFRs, ALK, PARP1/2, ASK1, GSK-3β, PDE10A, PI3Kα, Haspin, JNK, FLT3, SRC)
The kinase inhibition by this compound derivatives often occurs through direct interaction with the ATP-binding pocket of the kinase. The indazole ring can act as a hinge-binder, forming hydrogen bonds with the kinase's hinge region, a critical interaction for many kinase inhibitors. nih.govtandfonline.com
FGFRs: Several 1H-indazole derivatives have been designed as potent inhibitors of Fibroblast Growth Factor Receptors. mdpi.comrsc.orgnih.gov For example, compound 7r was identified as a highly potent FGFR1 inhibitor. rsc.org The design of these inhibitors often involves scaffold hopping from known FGFR inhibitors like AZD4547 and NVP-BGJ398. rsc.org The crystal structure of one such derivative bound to FGFR1 has provided a basis for further optimization. rsc.org
ALK: Entrectinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), features a 1H-indazole core. nih.govmdpi.com It demonstrates high activity against ALK with an IC50 value of 12 nM. mdpi.com
FLT3: Derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. nih.govtandfonline.comtandfonline.com Compound 8r showed strong inhibitory activity against both wild-type FLT3 and its drug-resistant mutants. nih.govtandfonline.com The indazole moiety in these compounds plays a crucial role as a hinge binder. tandfonline.com
Haspin: The imidazo[1,2-b]pyridazine scaffold, often functionalized with an indazole group, has yielded potent inhibitors of Haspin kinase. nih.govnih.govresearchgate.net CHR-6494 is a key example, and further optimization has led to compounds with nanomolar inhibitory activity. nih.govnih.gov These inhibitors have been shown to be effective in human cells and can inhibit the migration of cancer cells. nih.govresearchgate.net
ASK1: A series of 1H-indazole derivatives have been designed and evaluated as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1). nih.govresearchgate.net Compound 15 from this series showed excellent in vitro ASK1 kinase activity and was able to suppress the phosphorylation of downstream targets in the ASK1-p38/JNK signaling pathway. nih.gov
GSK-3β: 1H-indazole-3-carboxamide derivatives have been identified as a scaffold for Glycogen Synthase Kinase-3β (GSK-3β) inhibition. nih.govresearchgate.netnih.gov While these initial compounds had poor CNS permeability, scaffold hopping to imidazo[1,5-a]pyridine-carboxamides was explored to improve this property. nih.govresearchgate.net
SRC Family Kinases: A potent indazole derivative, compound 5 , was shown to significantly inhibit several SRC family kinases, including FYN, LCK, LYN, and YES, with inhibition percentages ranging from 83.9% to 99.3% at a 50 nM concentration. semanticscholar.org
Table 2: Kinase Inhibition Profile of Selected this compound Derivatives
| Derivative Class | Target Kinase | Key Findings |
|---|---|---|
| 1H-indazol-3-amine | FGFR1 | Compound 7r with IC50 of 2.9 nM. rsc.org |
| 3-aminoindazole | ALK | Entrectinib with IC50 of 12 nM. mdpi.com |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | FLT3 | Compound 8r with IC50 of 41.6 nM. nih.govtandfonline.com |
| Imidazo[1,2-b]pyridazine with indazole | Haspin | Nanomolar inhibitors developed from CHR-6494 scaffold. nih.govnih.govresearchgate.net |
| 1H-indazole | ASK1 | Compound 15 with excellent in vitro activity. nih.gov |
| 1H-indazole-3-carboxamide | GSK-3β | Scaffold identified for GSK-3β inhibition. nih.govresearchgate.net |
| 3-((3-amino-1H-indazol-4-yl)ethynyl)benzamide | SRC family | Compound 5 showed >80% inhibition of FYN, LCK, LYN, YES. semanticscholar.org |
Information regarding the inhibition of PARP1/2, PDE10A, PI3Kα, and JNK by this compound derivatives was not prominently featured in the provided search results.
G Protein-Coupled Receptor (GPCR) Modulation Mechanisms
Derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as allosteric modulators of the human A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor (GPCR) family. nih.govgoogle.com These compounds have been shown to act as allosteric enhancers, potentiating the effects of A3AR agonists. nih.gov One of the key mechanisms observed is the potentiation of the maximum efficacy of agonists like Cl-IB-MECA. nih.gov Additionally, several of these derivatives have been found to decrease the dissociation rate of agonists from the A3AR, further enhancing the agonist's action. nih.gov
For instance, compound 43 (LUF6000) was found to increase agonist efficacy in functional assays by 45% and similarly reduce the dissociation rate without affecting the agonist's potency. nih.gov This allosteric modulation presents a novel approach to targeting GPCRs, offering potential advantages over traditional orthosteric ligands, such as a ceiling effect and greater subtype selectivity. google.com The structural requirements for this allosteric enhancement at the A3AR are distinct from those needed for inhibiting equilibrium binding at the orthosteric site. nih.gov
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents on the core scaffold. nih.govmdpi.com
Impact of Substituent Variations on Biological Activity
The substitution pattern on the this compound core plays a crucial role in determining the biological activity and selectivity of these compounds. nih.govmdpi.comnih.gov
Substitutions at the 4-amino and 2-positions of 1H-imidazo[4,5-c]quinolin-4-amine: Modifications at these positions have been central to developing allosteric enhancers of the A3 adenosine receptor. nih.gov For enhancing the maximal efficacy of an A3AR agonist, benzyl (B1604629) and 3,4-dichlorophenyl groups at the 4-amino position proved to be most effective. nih.gov Specifically, 2-cyclopentyl-4-benzylamino and 2-cyclohexyl-4-(3,4-dichlorophenyl)amino analogues significantly potentiated the maximum efficacy of the agonist Cl-IB-MECA by 45-50%. nih.gov
Substitutions at the C-6 position of imidazo[1,2-b]pyridazine: The introduction of cycloalkylamines and piperidine (B6355638) at the C-6 position did not lead to significant changes in activity. nih.gov However, a cyclopentyl group was preferred, showing improved activity. nih.gov Replacing the aminopropyl group with a propyloxy group at C-6 was found to be disappointing in terms of activity. nih.gov
Substitutions on the indazole ring: In the context of FLT3 inhibitors, the indazole structure is a key hinge binder, interacting with the Cys694 residue. tandfonline.com The introduction of an indazole moiety as a hinge binder and replacing a quinazoline (B50416) core with benzimidazole (B57391) led to potent FLT3 inhibitors. tandfonline.com
| Compound Series | Position of Substitution | Substituent | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| 1H-imidazo[4,5-c]quinolin-4-amine | 4-amino position | Benzyl, 3,4-dichlorophenyl | Enhanced maximal efficacy of A3AR agonist | nih.gov |
| 1H-imidazo[4,5-c]quinolin-4-amine | 2-position | Cyclopentyl, Cyclohexyl | Potentiated A3AR agonist efficacy | nih.gov |
| Imidazo[1,2-b]pyridazine | C-6 position | Cyclopentylamine | Improved activity as Haspin inhibitors | nih.gov |
| Imidazo[1,2-b]pyridazine | C-6 position | Propyloxy | Decreased activity | nih.gov |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | Indazole moiety | Indazole acts as hinge binder | Potent FLT3 inhibition | tandfonline.com |
Ligand Efficiency and Potency Optimization
The optimization of ligand efficiency and potency is a critical aspect of drug discovery involving this compound derivatives. nih.gov The goal is to enhance the binding affinity and biological activity of the compounds while maintaining favorable physicochemical properties. pdbj.org
In the development of allosteric enhancers for the A3 adenosine receptor, a key finding was that the structural requirements for allosteric enhancement were distinct from those for inhibiting equilibrium binding. nih.gov This allowed for the specific optimization of allosteric effects. For example, compound 43 (LUF6000) was identified as a potent allosteric enhancer that increased agonist efficacy without altering agonist potency. nih.gov This demonstrates a successful optimization of the desired allosteric modulatory effect.
The concept of ligand efficiency (LE), which relates the potency of a compound to its size (number of heavy atoms), is a valuable metric in lead optimization. While not explicitly detailed in the provided context for this compound, the principles of improving potency through structural modifications, as seen with the A3AR allosteric modulators, are central to optimizing ligand efficiency. nih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Considerations
The preclinical evaluation of pharmacokinetic and pharmacodynamic properties is essential to assess the drug-like characteristics of this compound derivatives.
In Vitro ADME Properties (Absorption, Distribution, Metabolism, Excretion)
Metabolic Stability: In a series of 2,6,8-substituted imidazo[1,2-a]pyridine (B132010) derivatives developed as PI3Kα inhibitors, compound 35 was found to be metabolically stable in both rat liver microsomes (RLM) and human liver microsomes (HLM). semanticscholar.org
CYP450 Inhibition: Compound 35 from the imidazo[1,2-a]pyridine series was also shown not to be an inhibitor of cytochrome P450 (CYP450) enzymes, which is a desirable property to avoid drug-drug interactions. semanticscholar.org
| Compound Series | ADME Property | Finding | Reference |
|---|---|---|---|
| Imidazo[1,5-a]pyridine-carboxamides | Permeability/CNS Penetration | Designed to improve CNS penetration compared to indazole derivatives. | pdbj.orgresearchgate.net |
| Imidazo[1,2-a]pyridine derivative (compound 35) | Metabolic Stability | Stable in rat and human liver microsomes. | semanticscholar.org |
| Imidazo[1,2-a]pyridine derivative (compound 35) | CYP450 Inhibition | Not a CYP450 inhibitor. | semanticscholar.org |
In Vivo Pharmacokinetic Assessments in Preclinical Models
While specific in vivo pharmacokinetic data for this compound derivatives is limited in the provided context, the development of related indazole derivatives provides insights. For instance, compound 7, an inhibitor of protein kinase B/Akt, was found to be orally bioavailable with a 70% bioavailability in mice. acs.org The optimization of this series led to the discovery of inhibitor 37c with an improved cardiovascular safety profile. acs.org
The ultimate goal of optimizing in vitro ADME properties is to achieve a favorable in vivo pharmacokinetic profile, ensuring that the compound can reach its target in sufficient concentrations to exert its therapeutic effect.
Computational Chemistry and Rational Design in 1h Imidazo 1,5 B Indazole Research
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-imidazo[1,5-b]indazole research, docking studies have been instrumental in understanding how these compounds interact with their biological targets, primarily protein kinases.
For instance, in the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, molecular docking revealed that the indazole moiety of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives acts as a crucial hinge-binder, interacting with the Cys694 residue in the kinase's ATP-binding site. tandfonline.com This insight guided the replacement of a quinazoline (B50416) core with a benzimidazole (B57391) structure, leading to derivatives with enhanced potency against both wild-type and mutant forms of FLT3. tandfonline.com
Similarly, in the pursuit of transforming growth factor-β activated kinase 1 (TAK1) inhibitors for multiple myeloma, docking studies of imidazo[1,2-b]pyridazine-containing compounds showed that the oxygen in a cis-dimethylmorpholine group interacts with the conserved Lys-63 residue in the ATP-binding site. nih.gov This interaction was identified as critical for kinase activity. nih.gov The methyl groups of the morpholine (B109124) were also found to form favorable hydrophobic interactions with surrounding residues like Cys-174. nih.gov
Furthermore, research on Glycogen Synthase Kinase 3β (GSK-3β) inhibitors has utilized molecular docking to guide the design of novel imidazo[1,5-a]pyridine-1-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide (B12968190) derivatives. mdpi.com Starting from an 1H-indazole-3-carboxamide scaffold, which showed good GSK-3β inhibition but poor central nervous system permeability, computational approaches supported a scaffold hopping strategy to improve drug-like properties. mdpi.comsemanticscholar.org
The table below summarizes key ligand-protein interactions identified through molecular docking studies for various this compound derivatives and related structures.
| Compound Class | Target Protein | Key Interacting Residues | Reference |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives | FLT3 | Cys694 (hinge region) | tandfonline.com |
| Imidazo[1,2-b]pyridazine (B131497) derivatives | TAK1 | Lys-63, Cys-174 | nih.gov |
| Imidazo[1,5-a]pyridine-carboxamide derivatives | GSK-3β | ATP-binding pocket | mdpi.com |
| 1H-Indazole derivatives | AXL kinase | Hinge region | nih.gov |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of these interactions over time. MD simulations have been employed to assess the stability of ligand-protein complexes involving indazole-based compounds.
In studies of novel indazole-pyrimidine derivatives as potential anticancer agents, MD simulations were conducted to predict the performance of the compounds upon binding to the active site of their target protein. nih.gov Analyses of the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (RoG), and solvent accessible surface area (SASA) from the simulation trajectories indicated the stability of the compounds within the binding site over the course of the simulation. nih.gov
Similarly, in the investigation of N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide as an anticancer agent, MD simulations were used to rigorously assess the stability of the ligand-protein complex. researchgate.net These simulations demonstrated a consistent and robust binding of the most potent compound within the target protein's binding site. researchgate.net
Research on imidazo[4,5-c]quinoline derivatives as potential anti-tumor agents also utilized MD simulations to investigate the dynamic behavior of the ligand-protein complex. nih.gov The stability of the complex, supported by parameters like RMSD, RMSF, and hydrogen bonding patterns, provided evidence for the potential of these compounds as effective inhibitors. nih.gov
Quantum Mechanical Calculations for Structure-Activity Insights
Quantum mechanical (QM) calculations provide a deeper understanding of the electronic properties of molecules, which are crucial for their reactivity and interaction with biological targets. Methods like Density Functional Theory (DFT) have been applied to study the structural and vibrational properties of imidazo[4,5-b]pyridine and its derivatives. researchgate.net
In the development of GSK-3β inhibitors, QM-based approaches, in conjunction with MD simulations and NMR studies, helped to rationalize the observed structure-activity relationships (SAR). mdpi.com These studies highlighted the key role of the acidic hydrogen of the central core for a tight interaction within the ATP pocket of the enzyme, which is reflected in good GSK-3β affinity. mdpi.com
Theoretical calculations have also been used to provide a sound basis for experimental observations, such as in the study of the reaction mechanism of NH-indazoles with formaldehyde (B43269). acs.org Gauge-invariant atomic orbital (GIAO) calculations at the B3LYP/6-311++G(d,p) level were used to support experimental NMR and crystallographic data. acs.org
De Novo Drug Design Strategies Utilizing the this compound Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold. frontiersin.org The this compound scaffold, being a "privileged" structure, is an excellent starting point for such strategies.
Rational design approaches have been successfully used to develop potent inhibitors for various targets. For example, the design of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as FLT3 inhibitors was based on the structural optimization of previously reported inhibitors. nih.govtandfonline.com This structure-guided approach led to the synthesis of compounds with nanomolar inhibitory activity and high selectivity. nih.govtandfonline.com
In another example, structure-guided design was employed to develop a novel series of pan-inhibitors of the BCR-ABL kinase, including the drug-resistant T315I mutant. acs.org This work highlights the power of rational design in overcoming clinical challenges like drug resistance. acs.org
The table below showcases examples of de novo designed compounds based on the imidazo-indazole scaffold and their targeted activities.
| Designed Compound Series | Target | Therapeutic Area | Reference |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives | FLT3 | Acute Myeloid Leukemia | nih.govtandfonline.com |
| Imidazo[1,2-b]pyridazine-containing inhibitors | TAK1 | Multiple Myeloma | nih.gov |
| Pan-BCR-ABL inhibitors | BCR-ABL (including T315I mutant) | Chronic Myeloid Leukemia | acs.org |
Fragment-Based Drug Discovery (FBDD) Approaches with Imidazo-Indazole Fragments
Fragment-based drug discovery (FBDD) is a powerful strategy that starts with the identification of small, low-affinity "fragments" that bind to the target protein. These fragments are then grown or combined to create more potent, lead-like molecules. frontiersin.org The imidazo-indazole core has been successfully utilized in FBDD campaigns.
A notable example is the discovery of a new indazole-based AXL kinase inhibitor. nih.gov An indazole fragment hit was identified through a high-concentration biochemical screen and then optimized using a library of expanded fragments. nih.gov Subsequent optimization, guided by docking studies, led to a potent inhibitor with moderate in vivo exposure levels. nih.gov An X-ray crystal structure of an analog complexed with a mutated kinase domain revealed the key binding interactions for the scaffold. nih.gov
In another FBDD study, a pyrazolopyridine derivative was identified as a fragment hit for the phosphodiesterase 10A (PDE10A) enzyme. nih.gov Based on the crystal structure of this fragment bound to the protein, a series of pyrimido[1,2-b]indazole derivatives were synthesized and evaluated, leading to the discovery of a novel and potent inhibitor with good physicochemical properties. nih.gov
The FBDD approach offers a more efficient exploration of chemical space compared to traditional high-throughput screening and has proven to be a valuable tool in the development of drugs targeting the central nervous system and other disease areas. frontiersin.org
Future Directions and Research Gaps in 1h Imidazo 1,5 B Indazole Chemistry
Emerging Synthetic Methodologies for Complex Derivatives
The synthesis of complex derivatives of 1H-imidazo[1,5-b]indazole is a cornerstone of advancing its therapeutic potential. While established methods exist, the focus is shifting towards more efficient, versatile, and environmentally friendly synthetic strategies.
One emerging area is the use of multicomponent reactions, which allow for the construction of complex molecular architectures in a single step from simple starting materials. For instance, a three-component reaction involving 3-amino-1H-indazole, a terminal alkyne, and formaldehyde (B43269) has been utilized for the sonochemical synthesis of 4-substituted pyrimido[1,2-b]indazoles. researchgate.net This approach is not only atom-efficient but also allows for the generation of a diverse library of derivatives. researchgate.net
Another promising direction is the application of palladium-catalyzed cross-coupling reactions. These reactions have proven invaluable for the functionalization of the this compound core. For example, Suzuki-Miyaura cross-coupling reactions have been employed to introduce aryl and heteroaryl moieties, expanding the structural diversity and biological activity of the resulting compounds. nih.govmdpi.com Researchers are also exploring other transition-metal-catalyzed reactions, such as C-H activation, to directly functionalize the scaffold with greater precision and efficiency. nih.gov
Furthermore, the development of regioselective synthesis is crucial for controlling the substitution pattern on the heterocyclic core, which in turn dictates the biological activity. bohrium.com Novel strategies are being devised to achieve regioselective alkylation and arylation, often guided by computational studies to predict the most favorable reaction pathways. bohrium.comresearchgate.net The synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives through condensation and subsequent functionalization highlights the drive towards creating molecules with enhanced metabolic stability and bioavailability. mdpi.com
| Synthetic Strategy | Description | Key Advantages |
| Multicomponent Reactions | Single-step synthesis of complex molecules from three or more starting materials. | High atom economy, operational simplicity, and rapid generation of diverse libraries. |
| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon and carbon-heteroatom bonds using a palladium catalyst. | High efficiency, functional group tolerance, and versatility in creating diverse analogs. |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. | Increased step-economy and access to novel chemical space. |
| Regioselective Synthesis | Controlled synthesis of a specific regioisomer. | Crucial for optimizing biological activity and understanding structure-activity relationships. |
Novel Biological Targets for Therapeutic Development
The this compound scaffold has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.net Future research will focus on identifying and validating novel biological targets for these compounds, moving beyond the well-established ones.
A significant area of interest is the targeting of protein kinases, which are often dysregulated in diseases like cancer. tandfonline.com Derivatives of this compound have shown potent inhibitory activity against various kinases, including FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). tandfonline.com Future efforts will likely concentrate on developing highly selective inhibitors for other kinases implicated in cancer and other diseases. The discovery of imidazo[1,2-b]pyridazines as inhibitors of transforming growth factor-β activated kinase (TAK1) for multiple myeloma demonstrates this trend. rsc.org
Beyond kinases, researchers are exploring other promising targets. For example, some indazole derivatives have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), which is involved in tumor immune evasion. researchgate.net The exploration of this compound analogs as modulators of serotonin (B10506) receptors for potential psychiatric applications is also an emerging field. semanticscholar.orgtandfonline.com
The identification of new biological targets will be greatly aided by chemoproteomics and other target identification technologies. These approaches can help to elucidate the mechanism of action of existing this compound derivatives and uncover novel therapeutic opportunities.
| Biological Target Class | Examples | Therapeutic Potential |
| Protein Kinases | FLT3, TAK1, Haspin | Cancer, Inflammatory Diseases |
| Enzymes | IDO1, Lumazine Synthase | Cancer, Infectious Diseases |
| Receptors | Serotonin Receptors, Cannabinoid Receptors | Neurological Disorders, Pain |
| Other Proteins | Tubulin, Reverse Transcriptase | Cancer, Viral Infections |
Advanced Computational Modeling Techniques
Computational modeling has become an indispensable tool in modern drug discovery, and its application to this compound chemistry is set to expand significantly. Advanced computational techniques are being used to accelerate the design and optimization of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Molecular docking studies are routinely used to predict the binding modes of this compound derivatives to their biological targets. researchgate.nettandfonline.comnih.gov This information is crucial for understanding structure-activity relationships (SAR) and for designing new compounds with enhanced affinity. For instance, docking studies have revealed key interactions between this compound-based inhibitors and the ATP-binding pocket of kinases. rsc.orgmdpi.com
Beyond simple docking, more sophisticated methods like molecular dynamics (MD) simulations are being employed to study the dynamic behavior of ligand-protein complexes. frontiersin.org MD simulations can provide insights into the stability of binding and the conformational changes that occur upon ligand binding, offering a more realistic picture of the molecular interactions.
Quantum mechanics (QM) calculations are also being used to investigate the electronic properties of this compound derivatives and to rationalize their reactivity and biological activity. mdpi.com These methods can help to elucidate the role of specific functional groups and to predict the metabolic fate of new compounds. The integration of these computational approaches will undoubtedly streamline the drug discovery process for this class of compounds.
| Computational Technique | Application in this compound Research |
| Molecular Docking | Predicting binding modes and affinities of ligands to target proteins. |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and stability of ligand-protein complexes. |
| Quantum Mechanics (QM) Calculations | Investigating electronic properties, reactivity, and metabolic stability. |
| Pharmacophore Modeling | Identifying the essential structural features required for biological activity. |
| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. researchgate.net |
Translational Research Prospects (pre-clinical to potential clinical implications)
The ultimate goal of research into this compound and its derivatives is to translate promising preclinical findings into clinically effective therapies. This requires a robust pipeline of translational research, bridging the gap between the laboratory and the clinic.
A key aspect of this is the thorough preclinical evaluation of lead compounds. This includes in vivo studies in animal models of disease to assess efficacy and to establish a preliminary safety profile. For example, imidazo[1,2-b]pyridazine-containing TAK1 inhibitors have shown promising activity in multiple myeloma cell lines and have the potential to be translated into anti-MM therapeutics. rsc.org Similarly, a potent TRPV1 antagonist from an N-indazole-N′-benzyl urea (B33335) series has advanced into clinical trials for pain management. acs.org
The development of biomarkers is another critical component of translational research. Biomarkers can be used to identify patients who are most likely to respond to a particular therapy and to monitor the therapeutic response. For kinase inhibitors based on the this compound scaffold, this could involve monitoring the phosphorylation status of the target kinase or downstream signaling proteins.
Furthermore, the optimization of drug-like properties is essential for clinical success. This includes improving aqueous solubility, metabolic stability, and oral bioavailability. semanticscholar.org The incorporation of moieties like morpholine (B109124) is a strategy that has been used to enhance the physicochemical properties of these compounds. rsc.org
As more this compound derivatives progress through preclinical and into clinical development, the wealth of data generated will provide valuable insights for the design of the next generation of therapeutic agents based on this versatile scaffold. The journey from bench to bedside is long and challenging, but the continued exploration of this compound chemistry holds great promise for addressing unmet medical needs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H-Imidazo[1,5-b]indazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A highly efficient approach involves Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent, achieving yields of 90–96% . Key parameters include substrate accessibility, reaction temperature (ambient to 50°C), and catalyst selection. Thin-layer chromatography (TLC) on silica gel with UV detection is critical for monitoring reaction progress. Optimization may involve adjusting stoichiometry and exploring alternative Lewis acids to improve regioselectivity.
Q. How should researchers characterize the structural and electronic properties of this compound derivatives?
- Methodological Answer : Combine spectroscopic methods (e.g., H/C NMR, IR) with X-ray crystallography for unambiguous structural confirmation . For electronic properties, density functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP) provide insights into molecular orbitals, charge distribution, and stability. Validate computational results against experimental data such as UV-Vis spectra or redox potentials .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use NIOSH-approved eye protection (face shields, safety glasses) and chemically resistant gloves (e.g., nitrile). Ensure proper ventilation and avoid skin contact by following glove removal protocols (peeling without touching outer surfaces). In case of exposure, rinse thoroughly with water and consult a physician immediately .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported reaction mechanisms for imidazoindazole synthesis?
- Methodological Answer : Perform DFT-based transition state analysis to identify energetically favorable pathways. Compare activation energies for competing mechanisms (e.g., nucleophilic vs. electrophilic routes) and validate with kinetic isotope effects or substituent studies. Address discrepancies by re-evaluating solvent effects and catalyst interactions using polarizable continuum models (PCM) .
Q. Why do certain synthetic methods yield inconsistent regioselectivity for imidazoindazole derivatives?
- Methodological Answer : Regioselectivity often depends on electronic and steric factors. Use Hammett plots to correlate substituent effects with product ratios. Experimentally, vary directing groups (e.g., electron-withdrawing vs. donating) and employ steric hindrance strategies (e.g., bulky ligands). Computational NBO analysis can reveal charge localization driving regiochemical outcomes .
Q. What strategies improve the reproducibility of biological activity data for imidazoindazole-based ligands?
- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) and validate ligand purity via HPLC. Use statistical tools like ANOVA to analyze dose-response curves across replicates. For in vivo studies, ensure consistent animal models (e.g., C57BL/6 mice) and apply Bonferroni correction for multiple comparisons .
Q. How can thermochemical accuracy in DFT studies of imidazoindazole derivatives be enhanced?
- Methodological Answer : Incorporate exact-exchange terms (e.g., Becke’s hybrid functional) and gradient corrections to improve agreement with experimental thermochemical data (e.g., atomization energies). Calibrate functionals using benchmark datasets and consider dispersion corrections for non-covalent interactions .
Methodological Notes
- Synthetic Optimization : Prioritize solvent-free or green conditions to minimize byproducts .
- Data Validation : Cross-reference spectral data with NIST databases to avoid misassignment .
- Safety Compliance : Regularly update risk assessments using SDS information (e.g., CAS 273-21-2) .
For further details, consult peer-reviewed protocols in J. Med. Chem. and J. Chem. Phys. .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
